D-Glucitol-13C6

Vue d'ensemble

Description

D-Glucitol-13C6, also known as D-Sorbitol-13C6, is a sugar alcohol that is used as a sweetener or humectant . It has an empirical formula of 13C6H14O6 and a molecular weight of 188.13 .

Synthesis Analysis

D-Glucitol-13C6 can be synthesized via a glucose reduction reaction . The reaction requires NADH and is catalyzed by aldose reductase. The mechanism involves a tyrosine residue in the active site of aldehyde reductase .

Molecular Structure Analysis

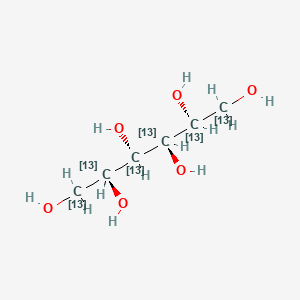

The molecular formula of D-Glucitol-13C6 is 13C6H14O6 . It is an isomer of mannitol, another sugar alcohol; the two differ only in the orientation of the hydroxyl group on carbon 2 .

Chemical Reactions Analysis

D-Glucitol-13C6 has been utilized as a novel core for developing a small library of non-ionic amphiphilic constructs . The synthesis has been accomplished by grafting different hydrophobic and hydrophilic groups on the D-Glucitol core via an atom economical click .

Physical And Chemical Properties Analysis

D-Glucitol-13C6 is a solid substance . It has a molecular weight of 188.13 .

Applications De Recherche Scientifique

Biomolecular NMR Spectroscopy

D-Sorbitol-13C6: is utilized in biomolecular nuclear magnetic resonance (NMR) spectroscopy as an isotopic label. This allows for the detailed study of molecular structures, dynamics, and interactions. The 13C6 labeling of D-Sorbitol provides a non-radioactive method to trace the metabolic pathways and can be used to investigate carbohydrate metabolism and protein-carbohydrate interactions .

Metabolic Research

In metabolic studies, D-Sorbitol-13C6 serves as a tracer to understand the metabolic fluxes within cells. It’s particularly useful in studying the polyol pathway, which is significant in diabetes research. The compound’s isotopic enrichment enables precise quantification of metabolic rates .

Cellulose Nanocrystal Films

Research has shown that adding D-Sorbitol-13C6 to cellulose nanocrystal (CNC) films can improve their mechanical properties without significantly altering their optical performance. This makes CNC films more viable for applications requiring flexibility, such as in optical devices or as eco-friendly packaging materials .

Sweetener in Pharmaceutical Formulations

D-Sorbitol-13C6: can be used as a sweetener in pharmaceutical formulations. Its non-cariogenic nature and lower caloric value compared to sucrose make it a suitable sweetener for diabetic-friendly medications and other health-related products .

Stabilizing Excipient

As a stabilizing excipient, D-Sorbitol-13C6 helps in maintaining the stability of active pharmaceutical ingredients (APIs) in various drug formulations. It prevents the degradation of APIs and ensures the efficacy of the medication over time .

Isotonicity Agent

D-Sorbitol-13C6: acts as an isotonicity agent in medicinal solutions, ensuring that the osmotic pressure of the solution is compatible with bodily fluids. This is crucial for preventing any adverse reactions when the solution is administered intravenously .

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GVZKVBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Sorbitol-13C6 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

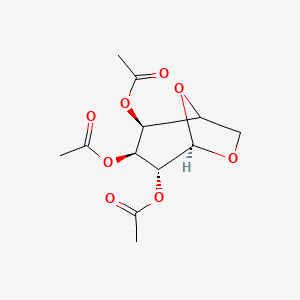

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)